Superior ALS Enzyme Inhibition Potency of Rimsulfuron Versus Nicosulfuron: In Vitro I50 Comparison
Rimsulfuron demonstrates significantly greater intrinsic inhibitory potency against the ALS enzyme target compared to the widely used analog nicosulfuron. In vitro assays using ALS extracted from corn shoots reveal that the I50 (concentration required for 50% inhibition) for rimsulfuron is approximately 3 nM, whereas nicosulfuron requires approximately 68 nM [1]. This represents an over 20-fold higher molar potency for rimsulfuron at the enzyme level. Notably, the 1:1 commercial premix of nicosulfuron and rimsulfuron (DPX-79406) produces an I50 of approximately 9 nM, which is not simply additive—a finding attributed to the differential binding characteristics of the two compounds to the ALS enzyme [1].
| Evidence Dimension | ALS enzyme inhibition I50 (in vitro) |
|---|---|
| Target Compound Data | I50 = 3 nM |
| Comparator Or Baseline | Nicosulfuron I50 = 68 nM |
| Quantified Difference | Rimsulfuron is approximately 22.7-fold more potent than nicosulfuron at the enzyme level |
| Conditions | ALS enzyme extracted from corn (Zea mays) shoots; in vitro assay |
Why This Matters
Higher enzyme-level potency may translate to effective weed control at lower field application rates, reducing active ingredient load per hectare and potentially lowering environmental impact.
- [1] Baerg, R.J.; Gronwald, J.W.; Eberlein, C.V. Inhibition of plant acetolactate synthase by nicosulfuron, rimsulfuron, and their mixture DPX-79406. Weed Science, 1996, 44(2), 275-278. View Source
